molecular formula C9H14Cl3N3 B2871737 4-Chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine;dihydrochloride CAS No. 2551117-52-1

4-Chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine;dihydrochloride

Cat. No.: B2871737
CAS No.: 2551117-52-1
M. Wt: 270.58
InChI Key: QHYDIMMWJNULAW-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine; dihydrochloride is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines but with two nitrogen atoms in the ring structure. This compound is characterized by the presence of a chlorine atom at the 4th position and a methyl group at the 2nd position on the pyrimidinyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine; dihydrochloride typically involves multiple steps starting from simpler organic compounds. One common synthetic route involves the cyclization of a suitable precursor containing the pyrimidinyl ring followed by chlorination and methylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Chlorination reactions can be carried out using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of other halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic synthesis reactions.

Biology: In biological research, this compound may be used to study the effects of pyrimidine derivatives on biological systems. It can be employed in assays to investigate enzyme inhibition or receptor binding.

Medicine: This compound has potential applications in the development of pharmaceuticals. It may be used as a precursor in the synthesis of drugs that target specific diseases or conditions.

Industry: In the chemical industry, this compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine; dihydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors in biological systems, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

  • 4-Chloro-2-methyl-5H-pyrimido[4,5-d]azepine

  • 2-Methyl-4-chloro-5H-pyrimido[4,5-d]azepine

  • 4-Chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

Uniqueness: 4-Chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine; dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride moiety, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3.2ClH/c1-6-12-8-3-5-11-4-2-7(8)9(10)13-6;;/h11H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYDIMMWJNULAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCNCC2)C(=N1)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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